molecular formula C16H25FN2Si B1325009 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine CAS No. 868387-37-5

5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1325009
M. Wt: 292.47 g/mol
InChI Key: SLDZAKHBSRBYSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07514448B2

Procedure details

2.5M Butyl lithium (4.4 mL, 10.8 mmol) was added dropwise to a stirred solution of 5-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (2.55 g, 7.23 mmol) in THF (65 mL) over 10 min at −78° C. under nitrogen in three necked flask. The resulting solution was stirred at −78° C. for 1 h and solid N-fluorobenzenesulfonimide (2.84 g, 9.03 mmol) was added in one portion and stirred at −78° C. for 2 h. The solvent was evaporated and the crude material was dissolved in water (50 mL) and extracted with EtOAc (3×25 mL). The organic extract was dried and concentrated under reduced pressure to give a residue which was suspended in hexane (5 mL) and filtered. The filtrate was chromatographed (Biotage HPFC) on silica gel eluting with hexane to give 5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.06 g, 50.2%) as a viscous oil.; Mass Spec.; MS 293 (M+1); 1H NMR(CDCl3,500 MHz) 8.11(d,1H), 7.51(dd,1H), 7.34(d,1H), 6.50(d,1H), 1.84(q,3H), 1.10(d,18H).
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:8]=[C:9]2[CH:15]=[CH:14][N:13]([Si:16]([CH:23]([CH3:25])[CH3:24])([CH:20]([CH3:22])[CH3:21])[CH:17]([CH3:19])[CH3:18])[C:10]2=[N:11][CH:12]=1.C1C=CC(S(N(S(C2C=CC=CC=2)(=O)=O)[F:36])(=O)=O)=CC=1>C1COCC1.CCCCCC>[F:36][C:7]1[CH:8]=[C:9]2[CH:15]=[CH:14][N:13]([Si:16]([CH:23]([CH3:25])[CH3:24])([CH:20]([CH3:22])[CH3:21])[CH:17]([CH3:19])[CH3:18])[C:10]2=[N:11][CH:12]=1

Inputs

Step One
Name
Quantity
4.4 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
2.55 g
Type
reactant
Smiles
BrC=1C=C2C(=NC1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C
Name
Quantity
65 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.84 g
Type
reactant
Smiles
C1=CC=C(C=C1)S(=O)(=O)N(F)S(=O)(=O)C2=CC=CC=C2
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at −78° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the crude material was dissolved in water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×25 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CUSTOM
Type
CUSTOM
Details
was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue which
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was chromatographed (Biotage HPFC) on silica gel eluting with hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C2C(=NC1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g
YIELD: PERCENTYIELD 50.2%
YIELD: CALCULATEDPERCENTYIELD 50.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.